![molecular formula C9H7N5S B2939658 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole CAS No. 852694-88-3](/img/structure/B2939658.png)
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole
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Overview
Description
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole is a compound that combines the structural features of tetrazole and benzothiazole. Tetrazoles are known for their bioisosteric properties, often used as substitutes for carboxylic acids in pharmaceuticals to enhance bioavailability and reduce negative effects . Benzothiazoles, on the other hand, are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Tetrazole derivatives have been known to interact with various enzymes and receptors in organisms . For instance, a compound with a similar tetrazole structure was found to target Beta-lactamase in Escherichia coli .
Mode of Action
Tetrazole derivatives can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
Biochemical Pathways
It’s worth noting that tetrazole derivatives have been found to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .
Pharmacokinetics
It’s known that tetrazole moieties can boost lipophilicity, enhance bioavailability, and have lesser negative effects .
Result of Action
Compounds with similar tetrazole structures have been found to exhibit significant antibacterial, anticancer, and anti-tb activities .
Action Environment
It’s worth noting that the synthesis of tetrazole derivatives can be influenced by various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole typically involves the reaction of 2-chloromethyl-1,3-benzothiazole with sodium azide to form the tetrazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioisosteric properties.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Biological Activity
The compound 2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]-1,3-benzothiazole is a member of the benzothiazole family and incorporates a tetrazole moiety. This structural configuration is significant due to the biological activities associated with both benzothiazoles and tetrazoles, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C₉H₈N₄S
- Molecular Weight : 208.25 g/mol
- CAS Number : Not specifically listed but related compounds can be referenced for synthesis and biological evaluation.
The biological activity of this compound is thought to arise from its ability to interact with various biological targets. The tetrazole ring can form hydrogen bonds and engage in non-covalent interactions with enzymes and receptors. This interaction potentially leads to modulation of enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
The compound has been evaluated for its antibacterial properties against several strains of bacteria. In vitro studies have shown that derivatives of tetrazole exhibit significant antibacterial activity. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 0.25 | Staphylococcus aureus |
Compound B | 1.0 | Escherichia coli |
Compound C | 4.0 | Pseudomonas aeruginosa |
Anticancer Activity
Research indicates that benzothiazoles possess notable anticancer properties. The presence of the tetrazole moiety enhances the cytotoxicity against various cancer cell lines. For example, studies reported that compounds with similar structures exhibited IC₅₀ values less than those of standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound D | A431 (skin cancer) | 1.98 |
Compound E | U251 (glioblastoma) | <10 |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives has been documented in several studies. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and mediators. Compounds in this category have shown promise in reducing inflammation in animal models .
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A study conducted on a series of benzothiazole-tetrazole hybrids showed promising results against human melanoma cells with significant apoptosis induction .
- Antibacterial Screening : In a comparative study against standard antibiotics, certain derivatives were found to be more effective than ciprofloxacin against resistant bacterial strains .
Properties
IUPAC Name |
2-(2H-tetrazol-5-ylmethyl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5S/c1-2-4-7-6(3-1)10-9(15-7)5-8-11-13-14-12-8/h1-4H,5H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYAJXBCHOYODN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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